Diethyl 2-ethyl-2-acetamidomalonate
Overview
Description
Diethyl 2-acetamido-2-ethylmalonate is an organic compound with the molecular formula C11H19NO5. It is a derivative of malonic acid diethyl ester, formally derived through the acetylation of ester from the unstable aminomalonic acid . This compound is a white powdery substance characterized by low water solubility but good solvency in lower alcohols and chloroform .
Mechanism of Action
Target of Action
Diethyl 2-acetamido-2-ethylmalonate, also known as DIETHYL 2-ETHYL-2-ACETAMIDOMALONATE, is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the enzymes and proteins involved in these biochemical pathways.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure and function of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .
Biochemical Pathways
Diethyl 2-acetamido-2-ethylmalonate is involved in the malonic ester synthesis pathway . In this pathway, diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . This process involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids .
Pharmacokinetics
It is known that diethyl 2-acetamido-2-ethylmalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform . These properties may influence its bioavailability.
Result of Action
The molecular and cellular effects of Diethyl 2-acetamido-2-ethylmalonate’s action are primarily the synthesis of α-amino acids or hydroxycarboxylic acids . These compounds play crucial roles in various biological processes, including protein synthesis and energy metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the synthesis procedure of Diethyl 2-acetamido-2-ethylmalonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, and the process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . These steps require specific environmental conditions to proceed effectively.
Biochemical Analysis
Biochemical Properties
Diethyl 2-acetamido-2-ethylmalonate plays a significant role in biochemical reactions. It is used in the synthesis of α-amino acids . The compound interacts with enzymes, proteins, and other biomolecules in these reactions. For instance, it can be alkylated using benzyl chloride in the presence of sodium ethoxide (NaOEt), a process that involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .
Molecular Mechanism
The molecular mechanism of Diethyl 2-acetamido-2-ethylmalonate involves its role in the synthesis of α-amino acids . It undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . This process includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Diethyl 2-acetamido-2-ethylmalonate can be synthesized through several methods:
Sodium Nitrite and Acetic Acid Method: This method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate.
Industrial Production: Industrial methods often involve the use of safer solvents and catalysts to optimize yield and reduce hazardous waste.
Chemical Reactions Analysis
Diethyl 2-acetamido-2-ethylmalonate undergoes various chemical reactions:
Scientific Research Applications
Diethyl 2-acetamido-2-ethylmalonate has several applications in scientific research:
Comparison with Similar Compounds
Diethyl 2-acetamido-2-ethylmalonate can be compared with other similar compounds:
Diethyl Malonate: Both compounds are derivatives of malonic acid, but diethyl malonate lacks the acetamido group, making it less versatile in the synthesis of α-amino acids.
Diethyl Acetamidomalonate: This compound is similar but lacks the ethyl group, which can affect its reactivity and applications.
Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.
Diethyl 2-acetamido-2-ethylmalonate stands out due to its unique structure, which allows for the synthesis of a wide range of biologically active molecules and its applications in various fields of research and industry.
Properties
IUPAC Name |
diethyl 2-acetamido-2-ethylpropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHWNHBPUWKECF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553006 | |
Record name | Diethyl acetamido(ethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32819-24-2 | |
Record name | Diethyl acetamido(ethyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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